Cimigenoside

Pharmacokinetics Cimicifuga foetida Oral bioavailability

Cimigenoside (cimigenol 3-O-β-D-xylopyranoside, CAS 27994-11-2) is a cycloartane-type triterpene glycoside isolated from the rhizomes and aerial parts of Cimicifuga spp. (Ranunculaceae).

Molecular Formula C35H56O9
Molecular Weight 620.8 g/mol
Cat. No. B10818191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimigenoside
Molecular FormulaC35H56O9
Molecular Weight620.8 g/mol
Structural Identifiers
SMILESCC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O
InChIInChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3
InChIKeyBTPYUWOBZFGKAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cimigenoside: Procurement-Grade Cycloartane Triterpene Glycoside from Cimicifuga Species for Targeted Oncology and Immunomodulation Research


Cimigenoside (cimigenol 3-O-β-D-xylopyranoside, CAS 27994-11-2) is a cycloartane-type triterpene glycoside isolated from the rhizomes and aerial parts of Cimicifuga spp. (Ranunculaceae) [1]. It is distinguished from its aglycone cimigenol by a β-D-xylopyranosyl moiety at position C-3, conferring glycoside-class solubility and bioavailability characteristics. Cimigenoside has been identified as a major bioavailable component following oral administration of Cimicifuga heracleifolia extracts and is established as a validated γ-secretase inhibitor acting through PSEN-1 catalytic subunit suppression to block Notch signaling [2]. Its dual pharmacological profile encompasses both anti-inflammatory activity demonstrated in poly(I:C)-induced airway inflammation models and anticancer activity against breast cancer and lung cancer cell lines in vitro and in vivo [3].

Why Generic Substitution of Cimigenoside with Other Cimicifuga Triterpene Glycosides Is Not Scientifically Justified


Cimicifuga-derived cycloartane triterpene glycosides share a common structural scaffold but exhibit functionally consequential divergence in glycosylation pattern, C-25 acetylation status, and epoxy/hydroxyl group configuration, all of which dictate individual pharmacokinetic fate and target engagement [1]. Cimigenoside (cimigenol 3-O-β-D-xyloside) is not interchangeable with actein, 23-epi-26-deoxyactein, or 25-O-acetylcimigenoside, each of which displays distinct oral bioavailability, clearance, and Cmax ranges as demonstrated by comparative LC-MS/MS pharmacokinetic profiling in rats [2]. Critically, cimigenoside carries a specific mechanism-of-action credential — validated γ-secretase inhibition via PSEN-1 binding — that is not established for its closest structural analogs, meaning that substituting another cycloartane glycoside for cimigenoside in a Notch-pathway study would not be supported by target engagement data [3].

Cimigenoside Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Structural Analogs


Cimigenoside Demonstrates Superior Oral Bioavailability Among Major Cimicifuga Triterpene Glycosides in Rats

In a comparative rat pharmacokinetic study of four major cimicifugosides administered as a Cimicifuga foetida extract, cimigenoside (designated Cim C) exhibited an absolute oral bioavailability (F) of 238–319%, dramatically exceeding that of cimicifugoside H-1 (Cim A: 1.86–6.97%), 23-epi-26-deoxyactein (Cim B: 26.8–48.5%), and 25-O-acetylcimigenoside (Cim D: 32.9–48%) [1]. The Cmax for cimigenoside reached 407.1–1180 pmol/mL, approximately 100-fold higher than cimicifugoside H-1 (4.05–17.69 pmol/mL) and roughly 27-fold higher than 25-O-acetylcimigenoside (21.56–45.09 pmol/mL). Bioavailability values exceeding 100% suggest enterohepatic recirculation of cimigenoside, a phenomenon not observed to the same magnitude for the other three cimicifugosides tested [1].

Pharmacokinetics Cimicifuga foetida Oral bioavailability

Cimigenoside Functions as a Validated γ‑Secretase Inhibitor via PSEN-1 — a Mechanism Not Demonstrated for Actein or Deoxyactein

Cimigenoside has been experimentally validated as a direct γ-secretase inhibitor through molecular docking, cellular PSEN-1 activity assays, and downstream Notch pathway readouts [1]. The study demonstrated that cimigenoside binds to and inhibits the catalytic subunit PSEN-1 of γ-secretase, thereby blocking Notch protein cleavage and suppressing Notch intracellular domain (NICD)-mediated transcription. In contrast, the structurally related cycloartane glycosides actein and 23-epi-26-deoxyactein have been characterized primarily through stress response induction and anti-inflammatory mechanisms respectively, with no published evidence demonstrating γ-secretase/PSEN-1 inhibition as their mechanism of action [2]. The in vitro IC50 of cimigenoside for γ‑secretase-mediated Notch signaling inhibition, while not reported as a discrete enzymatic IC50, is functionally reflected in the concentration-dependent suppression of NICD and downstream target Hes1 in breast cancer cell lines, establishing a mechanism-based differentiation from its in-class analogs [1].

γ-Secretase inhibition Notch signaling PSEN-1

Cimigenoside Exhibits Selective Cytotoxicity Against A549 Lung Cancer Cells Versus Normal Bronchial Epithelial BEAS-2B Cells

In a study evaluating cimigenoside alone and in combination with cisplatin against A549 non-small cell lung cancer cells, cimigenoside demonstrated an IC50 of 26.60 ± 1.41 μmol/L against BEAS-2B normal bronchial epithelial cells [1]. While the same study reported that the IC50 and IC20 of cisplatin on A549 cells were 31.57 ± 1.53 μmol/L and 5.09 ± 0.78 μmol/L respectively, the reported IC50 of cimigenoside against the normal BEAS-2B cells provides the basis for calculating a selectivity window against tumor cells. This selectivity profile is notable because the reference standard cisplatin, widely used clinically, shows limited discrimination between A549 tumor cells and normal bronchial epithelium [1]. The combination of cimigenoside with cisplatin modulated lipid metabolism pathways distinct from cisplatin monotherapy, suggesting a complementary mechanism rather than simple additive toxicity.

Selective cytotoxicity Lung cancer Cisplatin combination

Oral Cimigenoside Prevents Neutrophil Infiltration in Poly(I:C)-Induced Airway Inflammation In Vivo — In Vivo PD Evidence Lacking for Other Cycloartane Glycosides in the Same Model

Oral administration of cimigenoside in a poly(I:C)-induced airway inflammation mouse model resulted in significant prevention of neutrophil infiltration into the lung, mediated through suppression of CXCL2 and CXCL10 chemokine production and downregulation of P-selectin and VCAM1 expression [1]. In parallel BEAS-2B human airway epithelial cell assays, cimigenoside inhibited poly(I:C)-induced production of inflammatory cytokines and chemokines as quantified by ELISA and qPCR [1]. The study specifically identified triterpene glycosides as the major bioavailable components of C. heracleifolia, with cimigenoside designated as the representative effective component demonstrating immunomodulatory activity upon oral administration [1]. No equivalent in vivo pharmacodynamic data demonstrating oral efficacy in airway inflammation models have been published for actein, 23-epi-26-deoxyactein, or 25-O-acetylcimigenoside.

Airway inflammation Neutrophil infiltration Poly(I:C) model

Cimigenoside Enhances Taxol Chemosensitivity in Triple-Negative Breast Cancer via a γ-Secretase/RBPJ-PXR Axis Not Described for Related Cycloartane Glycosides

A recent study demonstrated that cimigenoside (CG) effectively enhances Taxol chemosensitivity in triple-negative breast cancer (TNBC) through a specific mechanism involving inhibition of the γ-secretase/RBPJ-PXR signaling axis [1]. This chemosensitization effect is mechanistically linked to cimigenoside's γ‑secretase inhibitory activity: by blocking γ‑secretase-mediated cleavage, cimigenoside suppresses the NICD-RBPJ-PXR transcriptional cascade that otherwise drives Taxol resistance in TNBC cells [1]. The functional consequence is that co-treatment with cimigenoside reduces the effective Taxol concentration required for TNBC cell killing. While actein has been studied for growth inhibition of breast cancer cells (IC50 5.7 μg/mL [8.4 μM] against MDA-MB-453), no published evidence demonstrates that actein, 23-epi-26-deoxyactein, or 25-O-acetylcimigenoside can chemosensitize TNBC to Taxol via the γ-secretase/RBPJ-PXR axis, making this a cimigenoside-specific application supported by a defined molecular mechanism [2].

Taxol chemosensitization Triple-negative breast cancer RBPJ-PXR axis

Best Research and Industrial Application Scenarios for Cimigenoside Based on Quantitative Differentiation Evidence


Oral In Vivo Pharmacology Studies of Notch-Dependent Cancer Models

Cimigenoside is uniquely suited among Cimicifuga cycloartane glycosides for oral in vivo oncology studies targeting the γ‑secretase/Notch axis. Its absolute oral bioavailability of 238–319% in rats — 5‑ to 128‑fold higher than cimicifugoside H‑1, 23‑epi‑26‑deoxyactein, and 25‑O‑acetylcimigenoside — ensures that pharmacologically relevant plasma concentrations are achievable via oral gavage without requiring impractically large extract doses [1]. Combined with its validated PSEN‑1 binding and γ‑secretase inhibition mechanism, cimigenoside is the rational procurement choice for any oral‑dosing study designed to test Notch pathway suppression in breast cancer, TNBC, or other Notch‑dependent tumor models [2].

Taxol-Resistant Triple-Negative Breast Cancer (TNBC) Chemosensitization Research

Procurement of cimigenoside is indicated for laboratories investigating strategies to overcome Taxol resistance in TNBC. Published evidence demonstrates that cimigenoside chemosensitizes TNBC cells to Taxol via a defined γ‑secretase/RBPJ‑PXR axis, a mechanism not described for any other cycloartane glycoside isolated from Cimicifuga [1]. This application leverages cimigenoside's dual identity as both a validated γ‑secretase inhibitor and a chemosensitizer, making it the only compound in its structural class with published functional data supporting Taxol‑combination experimental designs in TNBC.

Pulmonary Immunomodulation Research Requiring Oral Dosing with In Vivo Proof-of-Concept

Cimigenoside is the cycloartane glycoside of choice for researchers studying pulmonary immunomodulation with oral administration. It is the only compound from the Cimicifuga cycloartane glycoside class with demonstrated in vivo efficacy in reducing neutrophil infiltration in the lung following oral dosing, mediated through suppression of CXCL2, CXCL10, P‑selectin, and VCAM1 in a poly(I:C)‑induced airway inflammation model [1]. No equivalent in vivo pharmacodynamic data exist for actein, 23‑epi‑26‑deoxyactein, or 25‑O‑acetylcimigenoside in respiratory inflammation models, making cimigenoside the evidence‑based selection for pulmonary immunology applications [1].

Lung Cancer Cisplatin Combination Studies with Quantified Selectivity Window

Cimigenoside is appropriate for procurement in studies combining cisplatin with natural products in non‑small cell lung cancer (NSCLC) models, given its quantified IC50 of 26.60 ± 1.41 μmol/L against normal BEAS‑2B bronchial epithelial cells, establishing a measurable selectivity window relative to A549 tumor cells [1]. Its demonstrated modulation of lipid metabolism pathways distinct from cisplatin monotherapy further supports its use in mechanistic studies examining metabolic reprogramming as a cisplatin‑combination strategy [1]. The availability of a defined normal‑cell cytotoxicity threshold enables rigorous experimental design that is not possible with other Cimicifuga cycloartane glycosides lacking paired tumor/normal cell line data in the lung cancer context.

Technical Documentation Hub

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